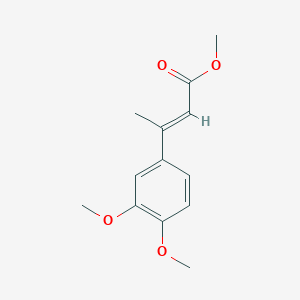
methyl (2E)-3-(3,4-dimethoxyphenyl)but-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (E)-3-(3,4-dimethoxyphenyl)-2-propenoate is an organic compound with a molecular formula of C12H14O4 It is an ester derivative of cinnamic acid, characterized by the presence of two methoxy groups on the phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
Methyl (E)-3-(3,4-dimethoxyphenyl)-2-propenoate can be synthesized through several methods. One common approach involves the esterification of (E)-3-(3,4-dimethoxyphenyl)-2-propenoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the Wittig reaction, where a phosphonium ylide reacts with 3,4-dimethoxybenzaldehyde to form the corresponding (E)-alkene, which is then esterified with methanol.
Industrial Production Methods
In an industrial setting, the production of methyl (E)-3-(3,4-dimethoxyphenyl)-2-propenoate may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification reaction. The use of automated systems and optimized reaction conditions can significantly improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
Methyl (E)-3-(3,4-dimethoxyphenyl)-2-propenoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid or aldehyde derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or the double bond to a single bond.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with potassium permanganate can yield 3,4-dimethoxybenzoic acid, while reduction with lithium aluminum hydride can produce 3,4-dimethoxyphenylpropanol.
科学的研究の応用
Methyl (E)-3-(3,4-dimethoxyphenyl)-2-propenoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives have been studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research has explored its use in drug development, particularly for compounds targeting specific enzymes or receptors.
Industry: It is utilized in the production of polymers and materials with specific properties, such as UV resistance and thermal stability.
作用機序
The mechanism of action of methyl (E)-3-(3,4-dimethoxyphenyl)-2-propenoate involves its interaction with molecular targets through its functional groups. The ester group can undergo hydrolysis to release the corresponding acid, which may interact with biological targets. The methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
Methyl (E)-3-(4-methoxyphenyl)-2-propenoate: Similar structure but with only one methoxy group.
Ethyl (E)-3-(3,4-dimethoxyphenyl)-2-propenoate: Similar structure but with an ethyl ester group instead of a methyl ester.
Methyl (E)-3-(3,4-dihydroxyphenyl)-2-propenoate: Similar structure but with hydroxyl groups instead of methoxy groups.
Uniqueness
Methyl (E)-3-(3,4-dimethoxyphenyl)-2-propenoate is unique due to the presence of two methoxy groups on the phenyl ring, which can influence its reactivity and interactions with other molecules. This structural feature can enhance its solubility and stability, making it a valuable compound in various applications.
特性
分子式 |
C13H16O4 |
|---|---|
分子量 |
236.26 g/mol |
IUPAC名 |
methyl (E)-3-(3,4-dimethoxyphenyl)but-2-enoate |
InChI |
InChI=1S/C13H16O4/c1-9(7-13(14)17-4)10-5-6-11(15-2)12(8-10)16-3/h5-8H,1-4H3/b9-7+ |
InChIキー |
OKAAEUGCRWIVDD-VQHVLOKHSA-N |
異性体SMILES |
C/C(=C\C(=O)OC)/C1=CC(=C(C=C1)OC)OC |
正規SMILES |
CC(=CC(=O)OC)C1=CC(=C(C=C1)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


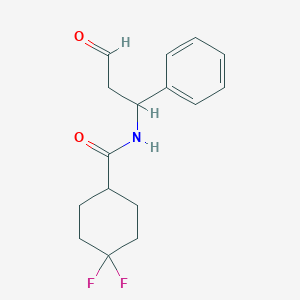
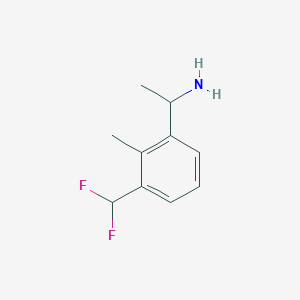
![([Ir(dF(CF3ppy)2)(5,5'-CF3-bpy)]PF6](/img/structure/B15287095.png)
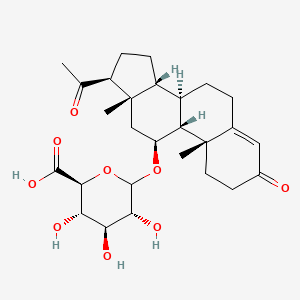
![1-[3-[[3-Amino-6-(2-fluoro-5-propan-2-yloxyphenyl)pyrazine-2-carbonyl]amino]pyridin-4-yl]piperidine-3-carboxylic acid](/img/structure/B15287101.png)

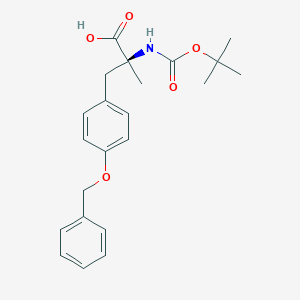
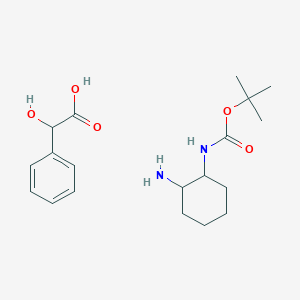
![[2-[5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] 3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B15287127.png)
![((12-(7,8-difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-yl)-6,8-dioxo-3,4,6,8,12,12a-hexahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazin-7-yl)oxy)methyl methyl carbonate](/img/structure/B15287130.png)
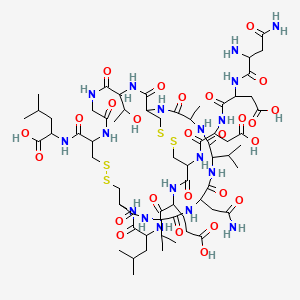
![8-[[(3R,4S,5S)-3-[(4,4-difluorocyclohexyl)methoxy]-5-methoxypiperidin-4-yl]amino]-3-methyl-5-(5-methylpyridin-3-yl)-1H-1,7-naphthyridin-2-one](/img/structure/B15287141.png)
![2-[[2-[Bis(carboxymethyl)amino]-3-[(2-bromoacetyl)amino]-3-phenylpropyl]-(carboxymethyl)amino]acetic acid](/img/structure/B15287143.png)

